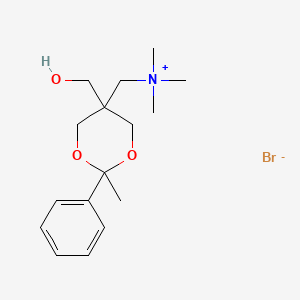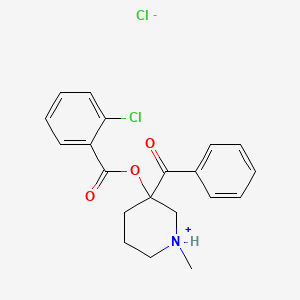
(+-)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with methyl, benzoyl, and o-chlorobenzoyloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
o-Chlorobenzoylation: The o-chlorobenzoyloxy group is introduced by reacting the intermediate compound with o-chlorobenzoyl chloride in the presence of a base such as pyridine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and o-chlorobenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-benzoylpiperidine hydrochloride
- 1-Methyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride
- 1-Methyl-3-benzoyl-3-(p-chlorobenzoyloxy)piperidine hydrochloride
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride is unique due to the presence of both benzoyl and o-chlorobenzoyloxy groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
33422-49-0 |
|---|---|
Fórmula molecular |
C20H21Cl2NO3 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 2-chlorobenzoate;chloride |
InChI |
InChI=1S/C20H20ClNO3.ClH/c1-22-13-7-12-20(14-22,18(23)15-8-3-2-4-9-15)25-19(24)16-10-5-6-11-17(16)21;/h2-6,8-11H,7,12-14H2,1H3;1H |
Clave InChI |
BJMBVJWYWMUVKG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



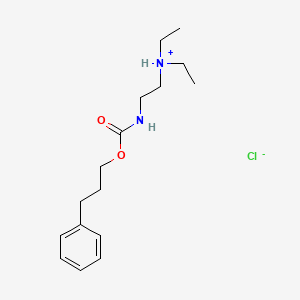
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
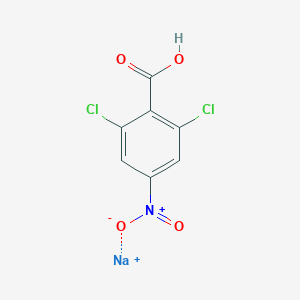


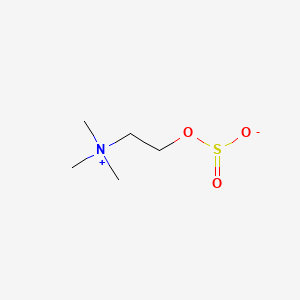

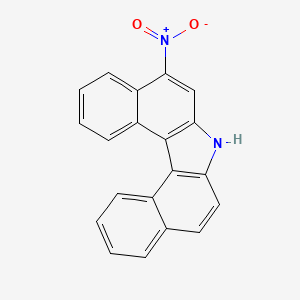
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
